molecular formula C6H14ClNO2 B15310837 4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride

4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride

Cat. No.: B15310837
M. Wt: 167.63 g/mol
InChI Key: GBVRWUYHTIKGIO-UHFFFAOYSA-N
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Description

4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride typically involves multiple steps, starting with the cyclopentane ring as the core structure. The aminomethyl group is introduced through amination reactions, and the hydroxyl groups are added through hydroxylation processes. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products can have different applications and properties, making them valuable in various research and industrial contexts.

Scientific Research Applications

4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the study of biological systems and medicinal chemistry. Its applications include:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Cyclopentane-1,2-diol: A closely related compound without the aminomethyl group.

  • 4-(Aminomethyl)cyclohexane-1,2-diol: A structural analog with a cyclohexane ring instead of cyclopentane.

  • 4-(Aminomethyl)cyclopentane-1,3-diol: A positional isomer with hydroxyl groups at different positions on the ring.

Uniqueness: 4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity. This distinct structure sets it apart from its analogs and isomers, making it valuable for specific applications.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

4-(aminomethyl)cyclopentane-1,2-diol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c7-3-4-1-5(8)6(9)2-4;/h4-6,8-9H,1-3,7H2;1H

InChI Key

GBVRWUYHTIKGIO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1O)O)CN.Cl

Origin of Product

United States

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